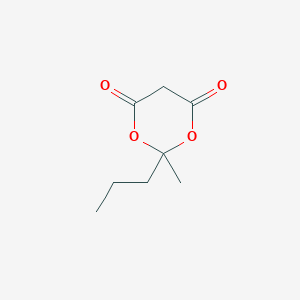

2-Methyl-2-propyl-1,3-dioxane-4,6-dione

Description

Contextualization within the Meldrum's Acid Family and Cyclic β-Diketone Chemistry

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176), is a cornerstone of synthetic organic chemistry. wikipedia.orgchemicalbook.com It is renowned for the high acidity of the methylene (B1212753) protons at the C5 position (pKa of 4.97), which is unusual for a carbon acid and makes it a potent nucleophile in various reactions. wikipedia.org This acidity arises from the rigid conformation of the ring and the electron-withdrawing nature of the two carbonyl groups.

2-Methyl-2-propyl-1,3-dioxane-4,6-dione is a member of this family and is also classified as a cyclic β-diketone. The β-dicarbonyl motif is a key functional group in a vast array of organic compounds and is a versatile intermediate in chemical synthesis, often used for the formation of carbon-carbon bonds. The properties of this compound would be expected to be influenced by the nature of the alkyl groups at the 2-position. The presence of a methyl and a propyl group, as opposed to two methyl groups in Meldrum's acid, would subtly alter the steric and electronic environment of the molecule, potentially influencing its reactivity and the stability of its derivatives.

The general structure of these compounds makes them valuable precursors to a wide range of other molecules. For instance, they can be alkylated and acylated at the C5 position, and these derivatives can be further transformed into esters, amides, and other functional groups. wikipedia.org

Below is a data table outlining the general properties of Meldrum's acid, which serves as a reference for understanding its derivatives like this compound.

| Property | Value |

| IUPAC Name | 2,2-dimethyl-1,3-dioxane-4,6-dione |

| Synonyms | Meldrum's acid, Isopropylidene malonate |

| CAS Number | 2033-24-1 |

| Molecular Formula | C₆H₈O₄ |

| Molar Mass | 144.13 g/mol |

| Appearance | White to beige crystalline solid |

| Melting Point | 94-95 °C (decomposes) |

| Acidity (pKa) | 4.97 |

| Solubility | Sparingly soluble in water; soluble in ethanol (B145695) and acetone (B3395972) |

Based on the structure of this compound, we can infer some of its properties, which are presented in the table below. It is important to note that these are predicted values and would require experimental verification.

| Property | Inferred Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₂O₄ |

| Molar Mass | 172.18 g/mol |

| Physical State | Likely a solid or liquid at room temperature |

| Acidity (pKa of C5-H) | Expected to be similar to Meldrum's acid |

Historical Trajectory and Evolution of Research on Dioxane-4,6-dione Derivatives

The history of dioxane-4,6-dione derivatives begins with the synthesis of Meldrum's acid in 1908 by Andrew Norman Meldrum. wikipedia.org Initially, Meldrum misidentified the structure of the compound. It wasn't until 1948 that the correct bis-lactone (B144190) structure was established. wikipedia.org

Since its discovery and structural elucidation, Meldrum's acid and its derivatives have become indispensable tools in organic synthesis. Research in this area has evolved significantly over the decades. Early work focused on understanding the fundamental reactivity of these compounds, particularly their high acidity and their use in condensation reactions.

In more recent years, the scope of their applications has expanded dramatically. Researchers have utilized Meldrum's acid derivatives in a wide array of synthetic transformations, including:

Knoevenagel condensations: The reaction of the acidic C5 methylene group with aldehydes and ketones. chemicalbook.com

Michael additions: Acting as nucleophiles in conjugate additions to α,β-unsaturated systems.

Synthesis of heterocycles: Serving as building blocks for a variety of heterocyclic compounds. researchgate.net

Flash vacuum pyrolysis: To generate highly reactive ketene (B1206846) intermediates.

The development of new catalysts and reaction conditions has further broadened the utility of these compounds, enabling more complex and selective transformations. The synthesis of various 5-substituted derivatives of Meldrum's acid has been a significant area of research, allowing for the introduction of diverse functionalities into target molecules. researchgate.net

Identification of Research Gaps and Prospective Avenues for this compound Studies

A comprehensive review of the scientific literature reveals a significant research gap concerning this compound. While the chemistry of Meldrum's acid is well-established, this specific derivative with mixed alkyl substituents at the 2-position has received little to no direct attention. This lack of specific data presents a clear opportunity for future research.

Prospective avenues for the study of this compound include:

Synthesis and Characterization: The first and most fundamental step would be the development of an efficient and scalable synthesis for this compound. This would likely involve the condensation of malonic acid with 2-pentanone in the presence of a suitable dehydrating agent and catalyst, analogous to the synthesis of Meldrum's acid from acetone. chemicalbook.comresearchgate.net Following its synthesis, a thorough characterization using modern analytical techniques (NMR, IR, mass spectrometry, and X-ray crystallography) would be essential to confirm its structure and elucidate its conformational properties.

Reactivity Studies: A detailed investigation into the reactivity of this compound would be highly valuable. This would involve comparing its reactivity in standard reactions (e.g., alkylation, acylation, Knoevenagel condensation) with that of Meldrum's acid. The different steric bulk and electronic effects of the methyl and propyl groups could lead to interesting differences in reaction rates and selectivities.

Applications in Synthesis: Exploring the utility of this compound as a building block in organic synthesis is a promising research direction. Its derivatives could serve as precursors to novel carbocyclic and heterocyclic systems. The thermal decomposition of its 5-acyl derivatives to generate ketenes with different substitution patterns could also be a fruitful area of investigation.

Comparative Studies: A systematic comparison of a series of 2,2-dialkyl-1,3-dioxane-4,6-diones with varying alkyl substituents would provide valuable insights into the structure-activity relationships within this class of compounds. This could lead to the development of "designer" Meldrum's acid derivatives with tailored properties for specific synthetic applications.

Structure

3D Structure

Properties

CAS No. |

181639-60-1 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

2-methyl-2-propyl-1,3-dioxane-4,6-dione |

InChI |

InChI=1S/C8H12O4/c1-3-4-8(2)11-6(9)5-7(10)12-8/h3-5H2,1-2H3 |

InChI Key |

FZQUTQUNUVLDKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(OC(=O)CC(=O)O1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2 Propyl 1,3 Dioxane 4,6 Dione and Its Analogues

Established Synthetic Pathways to 2-Methyl-2-propyl-1,3-dioxane-4,6-dione

The primary route to 2,2-disubstituted-1,3-dioxane-4,6-diones, including the title compound, is through the condensation of a ketone with malonic acid. This approach is a variation of the original synthesis of Meldrum's acid, which utilized acetone (B3395972). wikipedia.orgchemicalbook.com

Condensation Reactions Utilizing 2-Pentanone as a Precursor

The synthesis of this compound is achieved through the acid-catalyzed condensation of 2-pentanone with malonic acid. This reaction typically employs a strong acid catalyst, such as sulfuric acid, and a dehydrating agent like acetic anhydride (B1165640) to drive the reaction towards the formation of the cyclic product. chemicalbook.comchemicalbook.com The general mechanism involves the formation of an enol or enolate from 2-pentanone, which then attacks the carbonyl group of malonic acid, followed by cyclization and dehydration to yield the final product.

The reaction of 2-pentanone with malonic acid in the presence of a catalyst leads to the formation of this compound. The efficiency of this condensation is influenced by the nature of the catalyst and the reaction conditions. researchgate.netosti.gov

Catalyst-Mediated Approaches in Dioxane-4,6-dione Synthesis

Various catalysts have been explored to improve the synthesis of 1,3-dioxane-4,6-dione (B14002328) derivatives. While traditional methods rely on strong mineral acids, research has shown that other catalysts can also be effective. For the synthesis of the parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), iodine has been used as a catalyst in the reaction of acetone and malonic acid with acetic anhydride as the condensing agent. researchgate.net This suggests that milder Lewis acids could potentially be employed in the synthesis of its analogs, such as this compound.

The choice of catalyst is crucial for the selective synthesis of the desired product and to minimize side reactions. For instance, in related syntheses, solid acid catalysts like HZSM-5 have been utilized to promote condensation reactions, offering potential advantages in terms of recyclability and process efficiency. researchgate.net

Innovative Synthetic Strategies and Reaction Design

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods. This includes the application of green chemistry principles and the design of novel reaction pathways like multicomponent reactions.

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this could involve several approaches. One key area is the use of less hazardous solvents. For example, replacing traditional solvents like dimethylformamide (DMF) and 1,4-dioxane (B91453) with greener alternatives such as dimethyl sulfoxide (B87167) (DMSO) and acetone has been proposed for similar processes. rsc.org Another approach is the use of biodegradable and non-toxic catalysts, such as chitosamine hydrochloride, which has been successfully employed in related multicomponent reactions. nih.gov

The development of chemoenzymatic cascades, where enzymatic and chemical catalytic steps are combined, represents a significant advancement in green synthesis. nih.gov Such a strategy could potentially be adapted for the synthesis of this compound, offering a highly selective and environmentally friendly route.

Multicomponent Reactions Incorporating this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.gov Derivatives of this compound, which are analogs of Meldrum's acid, are excellent candidates for use in MCRs. Meldrum's acid and its derivatives are known to participate in various MCRs to synthesize a wide range of heterocyclic compounds. chemicalbook.com

For instance, a Biginelli-like three-component reaction involving Meldrum's acid, benzaldehydes, and urea (B33335) leads to the formation of spiro-pyrimidine compounds. chemicalbook.com Similarly, derivatives of this compound could be employed in such reactions to generate novel and structurally diverse molecules. The use of MCRs aligns with the principles of green chemistry due to their high atom economy and step efficiency. mdpi.com

Optimization of Reaction Parameters and Process Efficiency for this compound Production

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are typically optimized include temperature, reaction time, solvent, and catalyst loading.

Table 1: Factors Influencing Reaction Optimization

| Parameter | Influence on the Reaction | Example from Related Syntheses |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase the rate but may also lead to decomposition or side products. | In a related synthesis, increasing the temperature from room temperature to 80 °C significantly improved the yield and reduced the reaction time. researchgate.net |

| Reaction Time | Sufficient time is needed for the reaction to go to completion. However, excessively long times can lead to the formation of byproducts. | Optimization studies have shown that reaction times can sometimes be significantly reduced without compromising the yield. scielo.br |

| Solvent | The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction yield. | In a study, 1,4-dioxane was found to be the solvent of choice, providing a higher product yield compared to other solvents. researchgate.net |

| Catalyst Loading | The amount of catalyst can significantly impact the reaction rate and yield. An optimal loading needs to be determined to ensure efficiency without unnecessary waste. | Increasing the catalyst amount from 0.20 g to 0.8 g was found to increase the product yield from 61% to 95%, with no further improvement at higher loadings. researchgate.net |

By systematically varying these parameters, an optimal set of conditions can be established for the production of this compound. This process of optimization is essential for transitioning a synthetic method from a laboratory scale to industrial production.

Reactivity Profiles and Mechanistic Investigations of 2 Methyl 2 Propyl 1,3 Dioxane 4,6 Dione

Acidic Properties and Tautomeric Equilibria in 2-Methyl-2-propyl-1,3-dioxane-4,6-dione

Nucleophilic and Electrophilic Transformations at the Active Methylene (B1212753) Center

The active methylene group at the C-5 position of 1,3-dioxane-4,6-diones is the center of their reactivity, enabling a variety of nucleophilic and electrophilic transformations.

There is a lack of specific studies detailing the Knoevenagel condensation of this compound with various aldehydes and ketones. In principle, this compound should serve as an excellent active methylene component for such reactions, similar to Meldrum's acid which is widely used in Knoevenagel condensations. wikipedia.orgsigmaaldrich.com The reaction would involve the deprotonation of the C-5 position by a weak base, followed by nucleophilic attack on a carbonyl compound and subsequent dehydration to yield an alkylidene or arylidene derivative.

Table 1: Hypothetical Knoevenagel Condensation of this compound (Note: This table is illustrative of the expected reaction and does not represent published experimental data.)

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Catalyst | Expected Product |

|---|---|---|---|

| This compound | Benzaldehyde | Piperidine (B6355638)/Acetic Acid | 5-Benzylidene-2-methyl-2-propyl-1,3-dioxane-4,6-dione |

| This compound | Acetone (B3395972) | Pyrrolidine | 5-Isopropylidene-2-methyl-2-propyl-1,3-dioxane-4,6-dione |

Specific examples of the alkylation and acylation of this compound are not found in the surveyed literature. The general reactivity pattern, as established for Meldrum's acid, involves the formation of an enolate at the C-5 position, which can then act as a nucleophile to attack alkyl halides or acylating agents. chemicalbook.com This would lead to the corresponding 5-alkyl or 5-acyl derivatives of this compound. The specific reaction conditions, such as the choice of base and solvent, would be crucial for optimizing the yield and minimizing side reactions, but these have not been documented for this particular compound.

Research detailing the use of this compound enolates as Michael donors is not available. The enolate of this compound is expected to be a soft nucleophile, making it a suitable candidate for conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction would result in the formation of a new carbon-carbon bond at the β-position of the Michael acceptor. While this is a well-established reaction for Meldrum's acid derivatives, nih.gov specific examples and yields for the 2-methyl-2-propyl analogue are not documented.

Thermal and Photochemical Decomposition Pathways

The thermal and photochemical stability and decomposition of 1,3-dioxane-4,6-dione (B14002328) derivatives are of significant interest in synthetic chemistry.

Specific studies on the thermal or photochemical decomposition of this compound and its derivatives to generate ketenes could not be located. The established pathway for analogous compounds, such as 5-acyl derivatives of Meldrum's acid, involves thermolysis or photolysis to eliminate carbon dioxide and a ketone (in this case, methyl propyl ketone), generating a transient acylketene. chemicalbook.com These highly reactive ketene (B1206846) intermediates can be trapped in situ by various nucleophiles to synthesize a range of compounds. The precise conditions (e.g., temperature, solvent, light wavelength) required for the efficient generation of ketenes from this compound derivatives have not been reported.

Ring-Opening and Ring-Manipulation Reactions of the Dioxane Core

The 1,3-dioxane-4,6-dione ring system is susceptible to reactions that lead to the opening or rearrangement of its core structure. These transformations are primarily driven by the inherent strain and the presence of multiple reactive sites within the molecule.

One of the most significant reactions of the dioxane core is its thermal decomposition. Upon heating, 2,2-dialkyl-1,3-dioxane-4,6-diones, including the 2-methyl-2-propyl derivative, are expected to undergo a retro-[4+2] cycloaddition reaction. This process involves the elimination of a ketone (in this case, butan-2-one) and carbon dioxide to generate a highly reactive ketene intermediate. This thermolysis is a well-established method for the in situ generation of ketenes for various synthetic applications. wikipedia.org

The general mechanism for the thermolysis is believed to proceed through a concerted pathway, leading to the fragmentation of the dioxane ring. The resulting ketene can then be trapped by a variety of nucleophiles or participate in cycloaddition reactions.

| Reaction | Conditions | Products | Mechanism |

| Thermal Decomposition | High Temperature (Pyrolysis) | Methylpropylketene, Carbon Dioxide, Acetone | Retro-[4+2] Cycloaddition |

Another potential ring-opening pathway for this compound is hydrolysis, which can be catalyzed by either acid or base. Under acidic conditions, the acetal (B89532) linkage is susceptible to cleavage. Protonation of one of the ether oxygens would activate the ring towards nucleophilic attack by water. This would lead to the formation of a hemiacetal intermediate, which would subsequently break down to yield malonic acid and butan-2-one.

Base-catalyzed hydrolysis would likely proceed via saponification of the ester-like linkages. Attack of a hydroxide (B78521) ion at one of the carbonyl carbons would initiate the ring opening to form a carboxylate intermediate, which upon further reaction and workup would also yield malonic acid and butan-2-one.

| Reaction | Catalyst | Reagents | Products |

| Acid-Catalyzed Hydrolysis | H⁺ (e.g., HCl, H₂SO₄) | Water | Malonic Acid, Butan-2-one |

| Base-Catalyzed Hydrolysis | OH⁻ (e.g., NaOH, KOH) | Water | Malonate Salt, Butan-2-one |

Beyond simple decomposition and hydrolysis, the dioxane core can participate in more complex transformations. For instance, reactions with strong nucleophiles could potentially lead to ring opening. While the primary site of nucleophilic attack is often the acidic C5 position, attack at the carbonyl carbons can also occur, especially with derivatives where the C5 position is substituted.

Furthermore, derivatives of Meldrum's acid have been shown to undergo ring-opening reactions when a reactive substituent is present on the dioxane framework. For example, a furan (B31954) ring attached to the C5 position of a Meldrum's acid derivative can be opened by a secondary amine, although this reaction does not directly cleave the dioxane ring itself. orgsyn.org This suggests that the reactivity of the dioxane core can be influenced by its substitution pattern, opening possibilities for more complex ring-manipulation reactions.

Structural Modifications and Derivative Synthesis Based on 2 Methyl 2 Propyl 1,3 Dioxane 4,6 Dione

Synthesis of Novel Substituted 2-Methyl-2-propyl-1,3-dioxane-4,6-dione Analogues

The synthesis of novel analogues of this compound can be approached by modifying either the C2-alkyl substituents or by functionalizing the reactive C5 position of the dione (B5365651) ring.

Direct functionalization of the methyl and propyl groups at the C2 position of the this compound molecule is not a common synthetic strategy. The sp³ C-H bonds of these alkyl groups are relatively inert, especially when compared to the highly acidic C5 methylene (B1212753) protons of the ring.

The more established and practical approach to obtaining analogues with functionalized C2-alkyl groups is to utilize a pre-functionalized ketone during the initial synthesis of the 1,3-dioxane-4,6-dione (B14002328) ring. The general synthesis involves the condensation of malonic acid with a ketone in the presence of an acid catalyst and a dehydrating agent. By choosing a ketone that already contains desired functional groups (e.g., halogens, hydroxyls, alkenes) on its alkyl chains, a diverse range of C2-substituted analogues can be prepared. For instance, using 5-chloro-2-pentanone (B45304) instead of 2-butanone (B6335102) in the condensation with malonic acid would yield a 2-Methyl-2-(3-chloropropyl)-1,3-dioxane-4,6-dione analogue.

The primary site for derivatization of the this compound ring is the C5 position. The two adjacent carbonyl groups render the methylene protons at C5 exceptionally acidic (pKa values for similar Meldrum's acid analogues are around 4.8-5.0), facilitating deprotonation and subsequent reaction with electrophiles. unishivaji.ac.inwikipedia.org

Knoevenagel Condensation: A principal reaction for derivatization is the Knoevenagel condensation, which involves the reaction of the C5-anion with aldehydes or ketones to form 5-alkylidene or 5-arylidene derivatives. wikipedia.orgchemicalbook.com This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine. wikipedia.orgresearchgate.net These resulting α,β-unsaturated products are powerful electrophiles and serve as key intermediates for further synthesis. acs.org

Table 1: Representative Knoevenagel Condensation Reactions

| Aldehyde/Ketone Reactant | Base/Catalyst | Resulting Derivative Structure |

| Benzaldehyde | Piperidine | 5-Benzylidene-2-methyl-2-propyl-1,3-dioxane-4,6-dione |

| 4-Nitrobenzaldehyde | Piperidine | 5-(4-Nitrobenzylidene)-2-methyl-2-propyl-1,3-dioxane-4,6-dione |

| Acetone (B3395972) | Et₃N | 5-Isopropylidene-2-methyl-2-propyl-1,3-dioxane-4,6-dione |

| Cyclohexanone | (PhNH₃)₂CuCl₄ | 5-Cyclohexylidene-2-methyl-2-propyl-1,3-dioxane-4,6-dione |

Alkylation and Acylation: The anion generated at C5 can be readily alkylated using alkyl halides or acylated with acid chlorides or anhydrides. wikipedia.orgclockss.org Mono-alkylation can be achieved directly, while subsequent deprotonation and reaction with a second alkyl halide can produce 5,5-dialkylated derivatives. clockss.org Acylation at the C5 position yields 5-acyl derivatives, which are stable, crystalline compounds that exist predominantly in their enol form due to intramolecular hydrogen bonding. researchgate.net These acyl derivatives are synthetic equivalents of highly reactive acylketenes. researchgate.net

Michael Addition: The 5-alkylidene derivatives produced via Knoevenagel condensation are excellent Michael acceptors. They can react with a wide variety of nucleophiles in a conjugate addition fashion, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the carbon alpha to the C5 position. clockss.org

Construction of Complex Heterocyclic Scaffolds Utilizing this compound as a Building Block

This compound and its derivatives are exceptionally useful synthons for the construction of a diverse range of complex heterocyclic systems. chemicalbook.comchemicalbook.com The synthetic utility stems from the various reactive handles on the molecule that can be manipulated to induce cyclization reactions.

The 5-alkylidene and 5-acyl derivatives are common starting points for building heterocycles. These intermediates can participate in multicomponent reactions and domino reactions to generate multiple C-C bonds and form rings in a single step. acs.orgchemicalbook.com

Key strategies include:

Diels-Alder Reactions: 5-Alkylidene derivatives can act as potent dienophiles in Diels-Alder reactions to construct six-membered rings. acs.org

Tandem Reactions: A sequence of reactions, such as a Michael addition followed by an intramolecular condensation, can be used to build fused or spirocyclic heterocyclic systems. chemicalbook.com For instance, reaction with dinucleophiles like hydrazine (B178648) or thiourea (B124793) can lead to the formation of pyrazole (B372694) or pyrimidine (B1678525) rings, respectively.

Thermolytic Cyclization: Upon heating, derivatives of this compound undergo thermolysis, losing carbon dioxide and 2-butanone to generate highly reactive ketene (B1206846) intermediates. researchgate.net These ketenes can be trapped in situ by various dienophiles or nucleophiles to undergo [4+2] or [2+2] cycloadditions, leading to the formation of lactones, lactams, and other heterocyclic structures.

Table 2: Examples of Heterocyclic Scaffolds Synthesized from Dioxane-4,6-dione Derivatives

| Derivative Type | Reagent(s) | Resulting Heterocyclic Scaffold |

| 5-Acyl derivative | Phenyl hydroxylamine | Indole |

| 5-Alkylidene derivative | Malononitrile, Amine catalyst | Pyridine |

| 5-Alkylidene derivative | Urea (B33335), Acid catalyst | Spiro-pyrimidine |

| 5-Alkylidene derivative | Hydrazine hydrate | Pyrazolone |

| Thermolysis of 5-acyl derivative | (Intramolecular trapping) | Quinolinone |

Incorporation of this compound Moieties into Polymeric Architectures

The this compound unit can be incorporated into polymer backbones to create reactive polymers with significant potential for post-polymerization modification. This is achieved by first synthesizing a monomer containing the dioxane-dione moiety and then subjecting it to polymerization.

One effective method involves the polymerization of a dioxane-dione monomer with a diisocyanate. This reaction results in the formation of reactive polyamides or polyurethanes where the dioxane-dione group is a recurring unit in the polymer chain. researchgate.net

The primary value of these polymers lies in the latent reactivity of the incorporated dioxane-dione rings. Upon heating, these groups undergo thermolysis to generate highly reactive ketene functionalities along the polymer chain, with the concurrent release of CO₂ and 2-butanone. researchgate.net This transformation converts the initial polymer into a highly reactive platform. The generated ketene groups can readily react with a wide array of nucleophiles, such as amines or alcohols, allowing for:

Polymer Functionalization: Grafting of new side chains with specific chemical or physical properties onto the polymer backbone.

Cross-linking: Formation of covalent bonds between polymer chains, leading to the creation of robust polymer networks and materials with altered mechanical and thermal properties.

This approach allows for the design of advanced materials where the final properties can be precisely tuned after the initial polymerization step, opening avenues for applications in coatings, adhesives, and functional materials.

Theoretical and Computational Chemistry Studies on 2 Methyl 2 Propyl 1,3 Dioxane 4,6 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations have been instrumental in elucidating the unique electronic characteristics of the 1,3-dioxane-4,6-dione (B14002328) ring system, particularly its notable acidity. researchgate.net For the parent compound, Meldrum's acid, the pKa is approximately 4.97, making it exceptionally acidic for a carbon acid. wikipedia.orgresearchgate.netscimplify.com This acidity stems from the significant stabilization of the resulting carbanion at the C5 position through resonance. wikipedia.org

Density Functional Theory (DFT) is a common computational method used to investigate these systems. acs.org Studies on derivatives of Meldrum's acid have employed hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) to optimize molecular geometries and analyze electronic properties. acs.orgnih.gov These calculations are crucial for determining fundamental energetic data, including the energies of frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity. Furthermore, Time-Dependent DFT (TD-DFT) calculations have been successfully used to predict the electronic spectra of these compounds. acs.org

Table 1: Calculated Properties of Meldrum's Acid Derivatives This table is illustrative of the types of data obtained from DFT calculations on related structures.

| Computational Method | Calculated Property | System | Finding | Reference |

|---|---|---|---|---|

| DFT (B3LYP/6-311G(d,p)) | Optimized Geometry | Salt cocrystals of Meldrum's acid derivatives | Calculated geometric structures fit well with crystallographic data. | acs.orgnih.gov |

| TD-DFT | Electronic Spectra | Salt cocrystals of Meldrum's acid derivatives | Used to predict and interpret UV-Vis electronic spectra. | acs.org |

| NBO Formalism | Bond Orders | Meldrum's acid derivative | Bond orders estimated from natural bond orbitals correlate with optimized bond lengths. | researchgate.net |

Conformational Analysis and Stereochemical Considerations

A defining structural feature of the 1,3-dioxane-4,6-dione ring is its preferred conformation. Unlike simple cyclohexane (B81311) rings which favor a chair conformation, extensive experimental and computational evidence has shown that Meldrum's acid exists in a boat conformation . rsc.org This was first postulated based on dipole moment measurements and later confirmed definitively by single-crystal X-ray diffraction. researchgate.net

While early computational models were inconclusive, more advanced calculations have affirmed that the boat conformation is the most energetically favorable form, provided there are no significant steric clashes. For derivatives of Meldrum's acid, the ring is often described as having a "flattened boat" or "half-chair" conformation. researchgate.netresearchgate.net

For 2-methyl-2-propyl-1,3-dioxane-4,6-dione, the ring is also expected to adopt a boat-like conformation. The primary stereochemical consideration would be the influence of the asymmetrical substitution at the C2 position. The slightly larger steric profile of the propyl group compared to the methyl group may introduce subtle changes to the ring's puckering and could potentially influence the stereochemical outcome of reactions at the neighboring carbonyl groups or the C5 position.

Table 3: Conformational Data for Meldrum's Acid

| Method | Finding | Reference |

|---|---|---|

| Single-Crystal X-ray Diffraction | Solid-state conformation is a boat. | rsc.org |

| Dipole-Moment Measurements | Postulated a boat conformation in solution. | researchgate.net |

| NMR Studies | Solution-state data is consistent with a boat conformation. | |

| LCAO-MO-SCF Calculations | Early studies were divided, but later work supported the boat form. |

Prediction and Interpretation of Spectroscopic Data for Mechanistic Insight

Theoretical calculations are frequently used to predict spectroscopic data, which serves as a powerful tool for confirming structures and gaining mechanistic insight. The correlation between calculated and experimental spectra provides strong evidence for the presence of a proposed intermediate or product.

DFT calculations have been effectively used to compute the vibrational frequencies of Meldrum's acid derivatives, which aids in the assignment of experimental peaks in FT-IR and FT-Raman spectra. researchgate.netnih.gov For example, the two strong bands for the carbonyl group vibrations in vanillidene Meldrum's acid derivatives were observed experimentally around 1751 and 1703 cm⁻¹ and confirmed with theoretical models. nih.gov

NMR spectroscopy is also a key characterization technique. In the ¹H NMR spectrum of Meldrum's acid, the two equivalent methyl groups at the C2 position typically appear as a sharp singlet around 1.7–1.8 ppm. nih.gov For this compound, the ¹H NMR spectrum would be more complex and highly characteristic. It would be expected to show a singlet for the C2-methyl group and distinct multiplets (a triplet, a sextet, and another triplet) for the n-propyl group, providing clear markers for the C2 substitution pattern. The C5 methylene (B1212753) protons would appear as a singlet, whose chemical shift would be indicative of the electronic environment within the ring.

Table 4: Spectroscopic Data for Meldrum's Acid Derivatives

| Spectroscopic Technique | Observed/Calculated Feature | Compound Class | Significance | Reference |

|---|---|---|---|---|

| FT-IR | Two strong C=O bands (~1700-1750 cm⁻¹) | Vanillidene Meldrum's acid derivatives | Characteristic of the dione (B5365651) system. | nih.gov |

| ¹H NMR | Singlet at ~1.7-1.8 ppm | Meldrum's acid | Corresponds to the six equivalent protons of the gem-dimethyl group. | nih.gov |

| ¹³C NMR | Peak at ~171 ppm | O-acyl vanillidene derivatives | Assigned to the acyl carbonyl function. | nih.gov |

| Raman/FT-IR | Full vibrational assignment | Thiadiazole derivatives of Meldrum's acid | DFT and DFPT calculations used to assign all normal modes. | researchgate.net |

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)

Spectroscopy is the cornerstone for the structural identification of 2-Methyl-2-propyl-1,3-dioxane-4,6-dione, providing unambiguous evidence of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both ¹H (proton) and ¹³C (carbon-13) techniques, offers a detailed map of the molecule's hydrogen and carbon framework. While specific experimental data for this compound is not extensively published, its spectral characteristics can be accurately predicted based on the well-documented spectra of its parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), and related structures. mdpi.comchemicalbook.comspectrabase.com

In the ¹H NMR spectrum, the key signals are the protons of the methyl and propyl groups at the C2 position and the active methylene (B1212753) protons at the C5 position. mdpi.com The spectrum for the parent Meldrum's acid shows a characteristic singlet for the two equivalent methyl groups at C2 (approximately 1.7 ppm) and a singlet for the C5 methylene protons (around 3.6-3.9 ppm). mdpi.comchemicalbook.com For this compound, these signals would be modified as follows: the C2 position would exhibit distinct signals for the non-equivalent methyl and propyl groups, while the C5 methylene protons would remain a singlet.

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. The carbonyl carbons (C4 and C6) are typically observed far downfield, while the quaternary C2 carbon and the active methylene C5 carbon have characteristic chemical shifts. mdpi.comrsc.org

Interactive Table: Predicted NMR Data for this compound

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | -CH₂- (C5) | ~3.7 | Singlet (s) |

| -CH₂-CH₂-CH₃ (Propyl) | ~1.6-1.8 | Multiplet (m) | |

| -CH₃ (C2-Methyl) | ~1.6 | Singlet (s) | |

| -CH₂-CH₂-CH₃ (Propyl) | ~0.9 | Triplet (t) | |

| ¹³C NMR | C=O (C4, C6) | ~170 | - |

| O-C-O (C2) | ~105 | - | |

| -CH₂- (C5) | ~35-40 | - | |

| -CH₂-CH₂-CH₃ (Propyl) | ~40-45 | - | |

| -CH₂-CH₂-CH₃ (Propyl) | ~17 | - | |

| -CH₃ (C2-Methyl) | ~25-30 | - |

Note: Predicted values are based on data for analogous compounds and general NMR principles.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is primarily used to identify the functional groups present in a molecule. For this compound, the most diagnostic absorption bands are those corresponding to the two carbonyl groups of the dione (B5365651) structure. These typically appear as very strong, sharp peaks in the region of 1740-1800 cm⁻¹. The presence of C-O stretching vibrations from the dioxane ring and C-H stretching from the alkyl groups further confirms the structure. mdpi.comresearchgate.net

Interactive Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretch | 2850-3000 | Medium-Strong |

| Carbonyl C=O | Symmetric/Asymmetric Stretch | 1740-1800 | Very Strong |

| Ester/Acetal (B89532) C-O | Stretch | 1000-1300 | Strong |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile compounds like Meldrum's acid derivatives.

A typical HPLC method would employ a reversed-phase column (e.g., C18) with an isocratic or gradient mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol. Detection is usually achieved using a UV detector, as the carbonyl groups provide sufficient chromophores for detection at low wavelengths (around 210 nm). This method can effectively separate the product from starting materials such as malonic acid and 2-pentanone, as well as from any side products or decomposition products that may arise during synthesis or storage.

Interactive Table: Typical HPLC Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18, 5 µm |

| Mobile Phase | Isocratic mixture of Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 210 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Mass Spectrometric Approaches for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. The molecular formula of the compound is C₈H₁₂O₄, corresponding to a molecular weight of 172.17 g/mol .

Under electron ionization (EI), the molecule is expected to produce a molecular ion (M⁺˙) peak at m/z 172. The subsequent fragmentation is predictable based on the behavior of similar 2,2-disubstituted 1,3-dioxane (B1201747) systems. miamioh.edu Key fragmentation pathways include:

Alpha-cleavage: Loss of one of the alkyl groups at the C2 position. This would result in fragments from the loss of a methyl radical (•CH₃, giving a peak at m/z 157) or a propyl radical (•C₃H₇, giving a peak at m/z 129).

Ring Fragmentation: A characteristic pathway for Meldrum's acid derivatives involves the elimination of the ketone used in its synthesis (in this case, 2-pentanone, C₅H₁₀O) and carbon dioxide (CO₂), leading to the formation of a highly reactive ketene (B1206846) intermediate. mdpi.com The loss of 2-pentanone from the molecular ion would yield a fragment at m/z 86.

Interactive Table: Predicted Mass Spectrometry Fragmentation Data (EI-MS)

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 172 | [M]⁺˙ (Molecular Ion) | - |

| 157 | [M - CH₃]⁺ | Loss of methyl radical from C2 |

| 129 | [M - C₃H₇]⁺ | Loss of propyl radical from C2 |

| 86 | [M - C₅H₁₀O]⁺˙ | Loss of 2-pentanone |

| 43 | [C₃H₇]⁺ | Propyl cation |

In-Situ Techniques for Real-time Reaction Monitoring

Monitoring chemical reactions in real-time provides invaluable data on reaction kinetics, mechanisms, and the formation of transient intermediates. In-situ analytical techniques are perfectly suited for this purpose.

In-situ NMR spectroscopy is a particularly powerful method for tracking homogeneous reactions involving this compound. acs.org By placing the reaction mixture directly in an NMR tube inside the spectrometer, a series of ¹H NMR spectra can be acquired at regular intervals. acs.org This allows researchers to quantitatively measure the decrease in the concentration of reactants (e.g., by monitoring the singlet of the C5-protons) and the corresponding increase in the concentration of products. This approach is instrumental in optimizing reaction conditions and understanding complex reaction pathways without the need for quenching and workup procedures. rsc.org

Other techniques such as in-situ FT-IR or Raman spectroscopy can also be employed. These methods can monitor the change in vibrational modes, such as the disappearance of reactant carbonyl stretches and the appearance of new bands corresponding to the product, providing complementary kinetic and mechanistic information. researchgate.netnih.gov

Applications in Advanced Chemical Synthesis and Materials Science

Utility as a Key Synthetic Intermediate for Fine Chemicals

Derivatives of 1,3-dioxane-4,6-dione (B14002328) are highly valued in organic synthesis for their versatility as building blocks. The presence of the reactive methylene (B1212753) group at the C5 position, flanked by two carbonyl groups, imparts significant acidity and allows for a wide range of chemical transformations.

Synthesis of Heterocyclic Compounds: Like Meldrum's acid, 2-Methyl-2-propyl-1,3-dioxane-4,6-dione is an excellent precursor for the synthesis of a variety of heterocyclic compounds. chemicalbook.comchemicalbook.com These reactions often proceed through Knoevenagel condensation with aldehydes and ketones, followed by cyclization reactions. The resulting heterocyclic structures are scaffolds for many pharmaceutically active compounds and other fine chemicals.

Multicomponent Reactions: The reactivity of the 1,3-dioxane-4,6-dione core makes it an ideal component in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. chemicalbook.com This approach is highly efficient and atom-economical, aligning with the principles of green chemistry. The use of this compound in MCRs would likely lead to the formation of highly functionalized and complex molecules that are otherwise difficult to synthesize.

A patent for the preparation of related 1,3-dioxane-4,6-dione derivatives highlights a reaction between 2-methyl-2-ethyl-1,3-dioxane-4,6-dione and veratraldehyde, yielding a substituted product in good yield. google.com This demonstrates the feasibility of using such derivatives in condensation reactions to produce valuable intermediates.

| Reactant 1 | Reactant 2 | Product Type | Potential Application |

| This compound | Aldehyde/Ketone | Knoevenagel adduct | Intermediate for heterocycles |

| This compound | Aldehyde, Urea (B33335)/Thiourea (B124793) | Dihydropyrimidinone derivative | Pharmaceutical scaffold |

| This compound | Alkyl/Acyl Halide | 5-substituted derivative | Functionalized intermediate |

Contributions to Sustainable Chemical Processes (beyond synthesis itself)

The use of this compound and its congeners can contribute to more sustainable chemical processes. The synthesis of these compounds can be achieved using methods that align with green chemistry principles. For instance, the synthesis of 1,3-dioxane-4,6-diones has been reported using boric acid as a mild and reusable catalyst, often in solvent-free conditions, which reduces waste and environmental impact.

Role in the Design and Preparation of Novel Materials

The unique structure of 1,3-dioxane-4,6-dione derivatives makes them attractive for the development of novel materials.

Polymer Chemistry: While direct evidence for the use of this compound in polymers is scarce, a related compound, "Poly[(2-propyl-1,3-dioxane-4,6-diyl)methylene]," suggests the potential for this class of compounds to be used as monomers or building blocks in polymerization reactions. The resulting polymers could possess interesting thermal and mechanical properties due to the rigid heterocyclic core.

Functional Materials: The reactivity of the 1,3-dioxane-4,6-dione moiety allows for its incorporation into larger molecular architectures, leading to the creation of functional materials. For example, derivatives of Meldrum's acid have been used to synthesize compounds with applications in nonlinear optics and as fluorescent dyes. The specific methyl and propyl substituents on the this compound could modulate these properties.

Development of Catalytic Systems or Ligands Employing this compound Structures

Such ligands could find applications in various catalytic transformations, including asymmetric synthesis, where the chiral environment created by the ligand can induce stereoselectivity in the reaction products. While specific examples involving this compound are not reported, the general principle is well-established in coordination chemistry and catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.